

Z-Gly-Pro-Arg-pNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Gly-Pro-Arg-Pna

Cat. No.: B15602379

[Get Quote](#)

This technical guide provides an in-depth overview of the structure, properties, and applications of the chromogenic substrate **Z-Gly-Pro-Arg-pNA**, designed for researchers, scientists, and professionals in drug development.

Core Structure and Physicochemical Properties

Z-Gly-Pro-Arg-pNA, also known as Chromozym TH, is a synthetic tripeptide derivative widely used in enzymatic assays. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is linked to a p-nitroaniline (pNA) moiety. The peptide sequence, Glycyl-prolyl-arginine, is specifically recognized and cleaved by certain serine proteases.

The enzymatic cleavage of the amide bond between arginine and p-nitroaniline releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This property forms the basis of its use as a chromogenic substrate.

Table 1: Physicochemical Properties of **Z-Gly-Pro-Arg-pNA**

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₄ N ₈ O ₇	[1]
Molecular Weight	582.61 g/mol (free base)	[1]
Appearance	White to off-white powder	[2]
Solubility	Soluble in methanol (20 mg/mL) and ethanol (10 mg/mL).	[3]
Storage	Store at -20°C.	[3]

Applications in Enzymatic Assays

Z-Gly-Pro-Arg-pNA is a versatile substrate for monitoring the activity of several serine proteases. Its primary applications include the kinetic analysis of thrombin, trypsin, and prostate-specific antigen (PSA).

Thrombin Activity

Z-Gly-Pro-Arg-pNA is an excellent substrate for thrombin, a key enzyme in the coagulation cascade. The hydrolysis of the substrate by thrombin is routinely used to determine thrombin activity in purified samples and biological fluids.[4]

Table 2: Kinetic Parameters for Thrombin-mediated Hydrolysis of **Z-Gly-Pro-Arg-pNA**

Enzyme Source	K _m (μM)	k _{cat} (s ⁻¹)	Conditions	Reference
Human α-thrombin	4.18 ± 0.22	127 ± 8	pH 7.8, 25°C	[4]
Bovine α-thrombin	3.61 ± 0.15	100 ± 1	pH 7.8, 25°C	[4]

Trypsin Activity

This substrate is also used to measure the activity of trypsin, a digestive serine protease. It is suitable for chromogenic determination of pancreatic trypsin activity.^[3] While specific kinetic parameters for **Z-Gly-Pro-Arg-pNA** with trypsin are not readily available in literature, the general principle of cleavage at the arginine residue applies. Kinetic parameters for trypsin are often determined with similar arginine-containing p-nitroanilide substrates.^{[5][6][7]}

Prostate-Specific Antigen (PSA) Activity

Z-Gly-Pro-Arg-pNA serves as a substrate in assays designed to measure the proteolytic activity of PSA, particularly in complex biological samples or in studies of PSA activation.^{[1][3]}

Experimental Protocols

The following are generalized protocols for the use of **Z-Gly-Pro-Arg-pNA** in enzymatic assays. These should be optimized based on specific experimental conditions, such as enzyme concentration, buffer composition, and instrumentation.

General Principle of Chromogenic Assay

The enzymatic activity is determined by measuring the rate of p-nitroaniline (pNA) release, which is monitored by the increase in absorbance at approximately 405 nm. The concentration of pNA can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of pNA, c is the concentration, and l is the path length of the cuvette or microplate well. The molar extinction coefficient for p-nitroaniline at 405 nm is approximately $9,960 \text{ M}^{-1}\text{cm}^{-1}$.

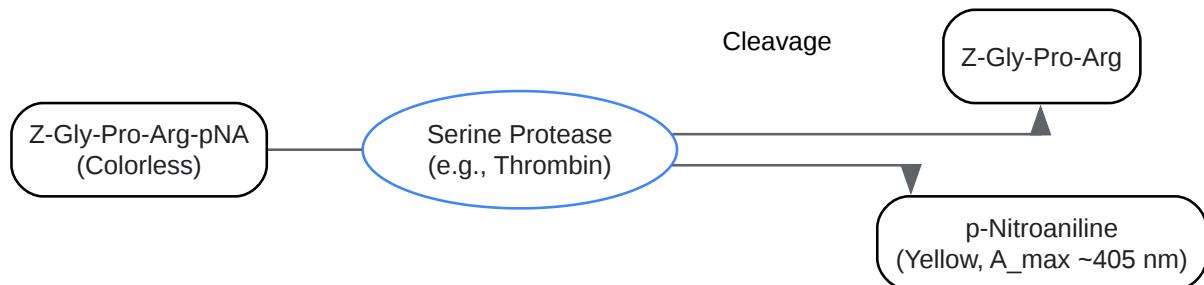
Thrombin Activity Assay Protocol

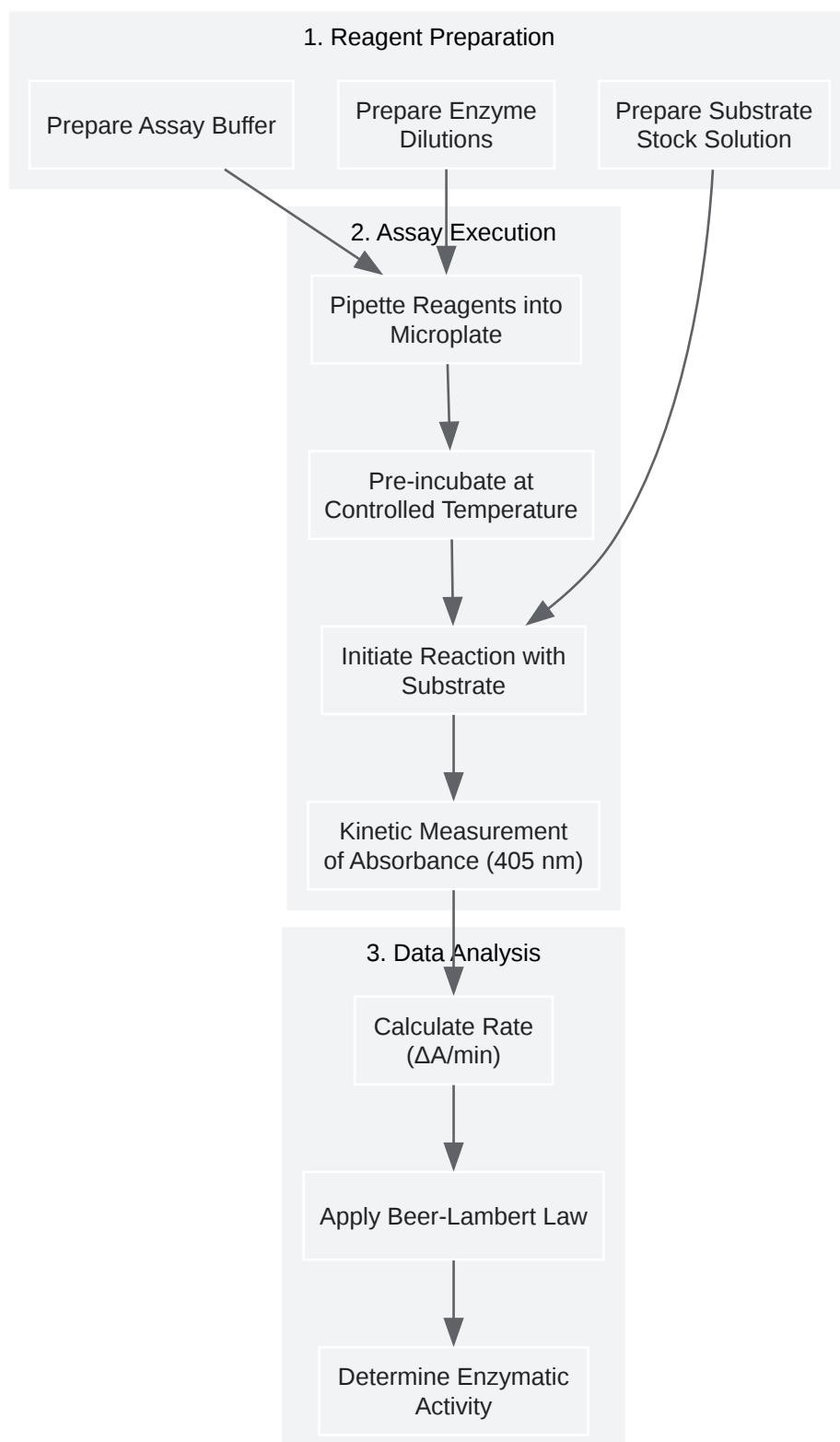
- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
 - Substrate Stock Solution: Dissolve **Z-Gly-Pro-Arg-pNA** in a suitable solvent like methanol or DMSO to a stock concentration of 10 mM.
 - Thrombin Solution: Prepare a dilution series of thrombin in the assay buffer.
- Assay Procedure:

- Pipette 180 µL of assay buffer into the wells of a 96-well microplate.
- Add 10 µL of the thrombin solution to each well.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 10 µL of the substrate stock solution to each well.
- Immediately measure the absorbance at 405 nm in a microplate reader, taking kinetic readings every minute for 15-30 minutes.
- Data Analysis:
 - Calculate the rate of reaction ($\Delta A/min$) from the linear portion of the kinetic curve.
 - Convert the rate to molar concentration of pNA produced per minute using the molar extinction coefficient.

Trypsin Activity Assay Protocol

- Reagent Preparation:
 - Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.[\[5\]](#)
 - Substrate Stock Solution: Prepare a 10 mM stock solution of **Z-Gly-Pro-Arg-pNA** in methanol or DMSO.
 - Trypsin Solution: Dilute trypsin in a suitable buffer (e.g., 1 mM HCl) to the desired concentration.
- Assay Procedure:
 - Follow the same pipetting and measurement steps as the thrombin assay, substituting trypsin for thrombin.
- Data Analysis:
 - Analyze the kinetic data as described for the thrombin assay.


PSA Activity Assay Protocol


- Reagent Preparation:
 - Assay Buffer: Buffer conditions may vary, a common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
 - Substrate Stock Solution: 10 mM **Z-Gly-Pro-Arg-pNA** in DMSO.
 - PSA Sample: Purified active PSA or biological samples containing PSA.
- Assay Procedure:
 - The assay can be performed in a 96-well plate format similar to the thrombin and trypsin assays.
 - Incubate the PSA sample with the substrate and monitor the change in absorbance at 405 nm over time.
- Data Analysis:
 - Calculate the enzymatic activity based on the rate of p-nitroaniline formation.

Visualizations

Enzymatic Reaction

The following diagram illustrates the enzymatic cleavage of **Z-Gly-Pro-Arg-pNA**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Z-Gly-Pro-Arg-pNA | Others 16 | 66648-35-9 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Z-Gly-Pro-Arg p-nitroanilide acetate salt protease substrate | Sigma-Aldrich [sigmaaldrich.com]
- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N- α -benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Z-Gly-Pro-Arg-pNA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15602379#structure-of-z-gly-pro-arg-pna\]](https://www.benchchem.com/product/b15602379#structure-of-z-gly-pro-arg-pna)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com